molecular formula C17H20N2O4S2 B5519208 N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide

N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide

Cat. No.: B5519208
M. Wt: 380.5 g/mol
InChI Key: VHEYQRVMCLMRDA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.08644947 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of compounds closely related to N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide have been explored in the context of developing novel benzenesulfonamide derivatives. These compounds have shown significant in vitro antitumor activity against certain cell lines, suggesting potential applications in cancer therapy (Fahim & Shalaby, 2019). The synthesis of these derivatives often involves reactions with various nucleophiles, aiming to enhance their reactivity and therapeutic efficacy.

Antitumor Activity

Research into thiophene sulfonamide derivatives, including structures similar to this compound, has indicated promising antitumor properties. These compounds have been evaluated for their ability to inhibit tumor cell proliferation, with some showing activity comparable to established chemotherapy drugs. The modification of the acyl portion of these compounds to increase lipophilicity has been correlated with an increase in melanoma activity against several cell lines, highlighting the potential for optimizing these molecules for cancer treatment (Lant et al., 2000).

Antibacterial and Antimicrobial Properties

The antibacterial and antimicrobial properties of thiophene sulfonamide derivatives have also been explored. These compounds have been tested against various bacterial and fungal strains, showing potential as new antimicrobial agents. The synthesis approach often involves creating novel sulfonamide derivatives that exhibit significant activity, suggesting their application in combating microbial resistance (Sowmya et al., 2018).

Urease Inhibition and Hemolytic Activity

Further research has identified the urease inhibition and hemolytic activities of thiophene sulfonamide derivatives. These compounds have been synthesized and evaluated for their ability to inhibit urease, an enzyme involved in various pathological conditions. Additionally, their hemolytic activity has been assessed, providing insights into their safety profile and potential therapeutic applications (Noreen et al., 2017).

Electrochemical Properties and Applications

The electrochemical properties of polythiophene derivatives have been investigated for their potential application in electrochemical capacitors. These studies focus on the synthesis of polymers with electrochemically cleavable arylsulfonamide groups, aiming to develop materials with improved performance for energy storage devices. The findings suggest that these compounds could serve as active materials in electrochemical capacitor applications, demonstrating the versatility of thiophene sulfonamide derivatives in both medicinal and material science research (Ferraris et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential risks .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(diethylsulfamoyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-4-19(5-2)25(22,23)15-10-16(24-11-15)17(21)18-14-8-6-7-13(9-14)12(3)20/h6-11H,4-5H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEYQRVMCLMRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.